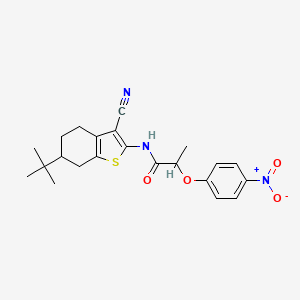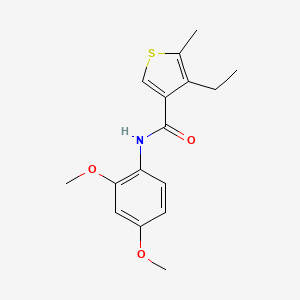![molecular formula C16H13Cl2N3O3S B4711947 2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)
2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide, commonly known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTH is a derivative of benzamide and has a molecular weight of 367.2 g/mol.
Mecanismo De Acción
The mechanism of action of MBTH is not well understood. However, it is believed to exert its biological activity by interacting with cellular proteins and enzymes. MBTH has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MBTH has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. MBTH has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, MBTH has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTH has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with its use. MBTH is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, MBTH has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
List of
Direcciones Futuras
There are several future directions for research on MBTH. Some of these include:
1. Investigating the potential of MBTH as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
2. Identifying the cellular proteins and enzymes that interact with MBTH and elucidating the molecular mechanisms of its biological activity.
3. Developing new synthetic routes for MBTH that increase its yield and purity.
4. Studying the pharmacokinetics and pharmacodynamics of MBTH in vivo to determine its efficacy and toxicity.
5. Investigating the potential of MBTH as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, MBTH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTH has been found to exhibit potent biological activity, including anticancer and antimicrobial activity. However, there are also some limitations associated with its use, including its low solubility in water and toxicity at high concentrations. Future research on MBTH will likely focus on its potential as a therapeutic agent for various diseases, as well as its molecular mechanisms of action and pharmacokinetics.
Aplicaciones Científicas De Investigación
MBTH has been extensively studied for its potential applications in various fields. One of the most significant applications of MBTH is in the field of medicinal chemistry. MBTH has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2,4-dichloro-N-[[(2-methoxybenzoyl)amino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c1-24-13-5-3-2-4-11(13)15(23)20-21-16(25)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,20,23)(H2,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBGDFREYWXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4711864.png)
![(3-(3-methoxybenzyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4711865.png)
![butyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4711867.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4711868.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4711878.png)
![6-(4-isopropylphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4711886.png)

![2-methyl-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-3-furamide](/img/structure/B4711899.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4711900.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4711904.png)

